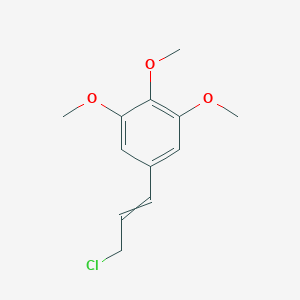

3,4,5-Trimethoxy-cinnamyl chloride

Description

Classification and Structural Context within Cinnamoyl Halides

3,4,5-Trimethoxycinnamyl chloride belongs to the class of compounds known as cinnamoyl halides. ontosight.ai This classification stems from its core structure, which is derived from cinnamic acid, an unsaturated carboxylic acid. The "cinnamoyl" part of the name refers to the 3-phenyl-2-propenoyl group, while the "chloride" indicates the presence of a chlorine atom attached to the carbonyl carbon, forming an acyl chloride.

The structural framework of 3,4,5-trimethoxycinnamyl chloride is characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups (-OCH₃) at the 3, 4, and 5 positions. This substituted phenyl group is attached to a propenoyl chloride moiety. The presence of the acyl chloride functional group renders the molecule highly reactive, particularly towards nucleophiles. ontosight.ai This high reactivity is a defining characteristic of acyl chlorides and is central to their utility in organic synthesis. ontosight.aiyoutube.com The trimethoxyphenyl group, on the other hand, can modulate the electronic and steric environment of the reactive center, influencing the course and outcome of chemical transformations.

| Property | Value |

| Chemical Formula | C₁₂H₁₃ClO₄ |

| Molecular Weight | 256.68 g/mol |

| CAS Number | 2204-89-4 |

| Synonyms | 3,4,5-Trimethoxycinnamoyl chloride |

| Class | Cinnamoyl Halide |

| Core Structure | Cinnamic Acid Derivative |

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com

Significance as a Reactive Synthetic Building Block

The primary significance of 3,4,5-trimethoxycinnamyl chloride in chemical research lies in its role as a reactive synthetic building block. ontosight.aiklinger-lab.de Its acyl chloride functionality allows for facile introduction of the 3,4,5-trimethoxycinnamoyl group into a wide array of molecules through nucleophilic acyl substitution reactions. This has been effectively demonstrated in the synthesis of various esters and amides. ontosight.aiorientjchem.org

A notable application is in the synthesis of substituted N-3,4,5-trimethoxycinnamoyl anthranilates and their corresponding anthranilic acids. In these syntheses, 3,4,5-trimethoxycinnamyl chloride is condensed with substituted methyl anthranilates in the presence of a base like triethylamine (B128534). orientjchem.org This reaction highlights the utility of the chloride as a precursor to compounds with potential biological activities, such as plant growth regulation. orientjchem.org

Furthermore, 3,4,5-trimethoxycinnamyl chloride is a key intermediate in the preparation of 3,4,5-trimethoxyphenyl acrylamides. These compounds have been investigated for their potential as antinarcotic agents. tandfonline.com The synthesis involves the reaction of 3,4,5-trimethoxycinnamic acid (which can be formed from the chloride) with various amines. tandfonline.com The high reactivity of the acyl chloride facilitates the formation of the amide bond, a crucial step in these synthetic pathways.

The synthesis of 3,4,5-trimethoxycinnamyl chloride itself is typically achieved through the reaction of 3,4,5-trimethoxycinnamic acid with a chlorinating agent, such as thionyl chloride. prepchem.com This straightforward conversion provides ready access to the highly reactive acyl chloride, further cementing its importance as a versatile intermediate for organic chemists. ontosight.aiprepchem.com

| Reaction Type | Reactant | Product | Significance |

| Amide Synthesis | Substituted methyl anthranilates | Substituted N-3,4,5-trimethoxycinnamoyl anthranilates | Precursors to potential plant growth regulators. orientjchem.org |

| Amide Synthesis | Various amines | 3,4,5-Trimethoxyphenyl acrylamides | Investigated as potential antinarcotic agents. tandfonline.com |

| Ester Synthesis | Alcohols | 3,4,5-Trimethoxycinnamoyl esters | Derivatives with potential biological activities. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

5-(3-chloroprop-1-enyl)-1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C12H15ClO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,6H2,1-3H3 |

InChI Key |

ZOIHAPJGSMQVCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trimethoxycinnamyl Chloride

Precursor Synthesis and Preparation Strategies

The primary and most crucial intermediate in the synthesis of 3,4,5-trimethoxycinnamyl chloride is 3,4,5-trimethoxycinnamic acid. The methodologies to obtain this precursor are pivotal and have been the subject of various research endeavors.

3,4,5-Trimethoxycinnamic Acid as Primary Intermediate

3,4,5-Trimethoxycinnamic acid serves as the direct precursor to 3,4,5-trimethoxycinnamyl chloride. Its synthesis is a critical step, and various established organic reactions are employed for its preparation. The carboxyl group of this acid is the functional group that undergoes transformation to yield the acyl chloride. researchgate.net

Alternative Synthetic Routes to 3,4,5-Trimethoxycinnamic Acid (e.g., Knoevenagel Reaction, Wittig Reaction)

Two prominent methods for the synthesis of 3,4,5-trimethoxycinnamic acid are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation:

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. orgsyn.org In a specific application, 3,4,5-trimethoxybenzaldehyde is reacted with malonic acid in the presence of a catalyst to yield 3,4,5-trimethoxycinnamic acid. A greener approach to this reaction avoids the use of traditional and often hazardous solvents and catalysts like pyridine and piperidine (B6355638), opting for more benign alternatives such as ammonium bicarbonate. researchgate.netmnstate.edu This method has been shown to be effective, with good yields. researchgate.net

One documented green Knoevenagel condensation procedure involves combining 3,4,5-trimethoxybenzaldehyde with malonic acid and ammonium bicarbonate. The solid mixture, with a small amount of ethyl acetate (B1210297), is heated, leading to a vigorous reaction that, after workup and recrystallization, yields pure 3,4,5-trimethoxycinnamic acid. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Malonic Acid | Ammonium Bicarbonate | Ethyl Acetate (minimal) | 140°C | Not specified | 73% | researchgate.net |

Wittig Reaction:

The Wittig reaction provides another reliable route to alkenes from aldehydes and ketones. masterorganicchemistry.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. libretexts.org For the synthesis of 3,4,5-trimethoxycinnamic acid, 3,4,5-trimethoxybenzaldehyde is reacted with a Wittig reagent derived from a triphenyl phosphine and an ethyl 2-bromoacetate. This reaction is typically carried out in the presence of a base. tandfonline.com

| Reactant 1 | Wittig Reagent Precursor | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Triphenyl phosphine and ethyl 2-bromoacetate | KOH | Dimethylsulfoxide (DMSO) | 16 hours | 52% | tandfonline.com |

Conversion of 3,4,5-Trimethoxycinnamic Acid to its Acyl Chloride

Once 3,4,5-trimethoxycinnamic acid is obtained, the next step is the conversion of its carboxylic acid group to an acyl chloride. This is typically achieved using a variety of chlorinating agents.

Thionyl Chloride Mediated Transformations

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org The reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.com

In a typical procedure, 3,4,5-trimethoxycinnamic acid is suspended in a dry solvent, such as toluene, and thionyl chloride is added dropwise. The reaction mixture is then refluxed to drive the reaction to completion. mdpi.com

| Reactant | Chlorinating Agent | Solvent | Condition | Reaction Time | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxycinnamic Acid | Thionyl Chloride | Dry Toluene | Reflux | 1 hour | mdpi.com |

Oxalyl Chloride as a Chlorinating Agent

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. researchgate.net It is often considered a milder alternative to thionyl chloride and the reaction can typically be carried out at room temperature. libretexts.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure. mdpi.com

| General Reactant | Chlorinating Agent | Catalyst | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Oxalyl Chloride | DMF (catalytic) | Dichloromethane (DCM) | Room Temperature | libretexts.org |

Exploration of Emerging Chlorination Reagents (e.g., Silicon Tetrachloride)

Research into new chlorinating agents is ongoing, with a focus on developing more environmentally friendly and efficient methods. Silicon tetrachloride (SiCl₄) has emerged as a potential reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. researchgate.net

Studies have shown that silicon tetrachloride can effectively convert various carboxylic acids to acyl chlorides in good yields. The reaction conditions are generally moderate. For instance, cinnamic acid has been successfully converted to cinnamoyl chloride using silicon tetrachloride at a temperature of 60-70°C. tandfonline.com While this specific study did not use the 3,4,5-trimethoxy substituted analogue, it demonstrates the potential of silicon tetrachloride as a viable chlorinating agent for this class of compounds. The reaction of silicon tetrachloride with carboxylic acids can yield the corresponding acyl chloride, with the outcome being influenced by the acidity (pKa) of the carboxylic acid. researchgate.net

| General Reactant | Chlorinating Agent | Temperature | Yield Range for various acids | Reference |

|---|---|---|---|---|

| Carboxylic Acids (RCOOH where R = Me, Bu, t-Bu) | Silicon Tetrachloride | Not specified | 75-95% | researchgate.net |

| Cinnamic Acid | Silicon Tetrachloride | 60-70°C | Not specified | tandfonline.com |

Further research is exploring other novel chlorinating agents and methodologies, including the use of solid-phase reagents and new catalytic systems, to improve the synthesis of acyl chlorides. researchgate.netthieme-connect.de

Optimization of Reaction Conditions and Yield

The conversion of 3,4,5-Trimethoxycinnamyl alcohol to its corresponding chloride is a pivotal step that requires careful control of several factors to maximize the yield and purity of the final product. Key variables that have been investigated include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

Commonly employed chlorinating agents for this type of transformation include thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process.

The optimization of the reaction using thionyl chloride often involves a systematic variation of reaction parameters. For instance, the reaction can be performed in the absence or presence of a solvent. When a solvent is used, its polarity can significantly impact the reaction rate and outcome. Dichloromethane (DCM) is a frequently used solvent for chlorinations with thionyl chloride.

The stereochemical outcome of the reaction with thionyl chloride can be influenced by the addition of a base such as pyridine. In the absence of a base, the reaction often proceeds with retention of configuration, whereas the presence of pyridine typically leads to an inversion of stereochemistry.

To illustrate the effect of various parameters on the yield of allylic and benzylic chlorination reactions, a hypothetical optimization study for the synthesis of 3,4,5-Trimethoxycinnamyl chloride is presented in the tables below. These tables are based on general principles of organic synthesis and data from related transformations.

Table 1: Effect of Chlorinating Agent and Solvent on Yield

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Neat | 70 | 2 | 85 |

| 2 | SOCl₂ | Dichloromethane | 25 | 4 | 90 |

| 3 | PCl₅ | Dichloromethane | 0 to 25 | 3 | 82 |

| 4 | Conc. HCl | Dioxane | 60 | 6 | 75 |

Table 2: Optimization of Reaction with Thionyl Chloride in Dichloromethane

| Entry | Molar Ratio (Alcohol:SOCl₂) | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

| 1 | 1:1.1 | 0 | 5 | None | 88 |

| 2 | 1:1.1 | 25 | 4 | None | 90 |

| 3 | 1:1.5 | 25 | 4 | None | 92 |

| 4 | 1:1.1 | 40 (reflux) | 2 | None | 87 |

| 5 | 1:1.1 | 25 | 4 | DMF (cat.) | 95 |

The data suggests that thionyl chloride in dichloromethane at room temperature provides a high yield of the desired product. A slight excess of the chlorinating agent can further improve the yield. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction and lead to even higher yields, a common observation in such chlorinations. It is important to note that these tables represent a model for optimization studies and the actual experimental results may vary. Further empirical studies are necessary to determine the definitive optimal conditions for the synthesis of 3,4,5-Trimethoxycinnamyl chloride.

Reactivity Profile and Transformational Chemistry of 3,4,5 Trimethoxycinnamyl Chloride

Nucleophilic Substitution Pathways

The primary mode of reactivity for 3,4,5-Trimethoxycinnamyl chloride is nucleophilic acyl substitution. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, leading to the formation of new functional groups at the carbonyl carbon. This reactivity is central to its utility as a building block in synthetic chemistry. ontosight.ai

Esterification Reactions for Diverse Cinnamate (B1238496) Derivatives

The reaction of 3,4,5-Trimethoxycinnamyl chloride with alcohols in the presence of a base leads to the formation of cinnamate esters. This esterification process is a versatile method for introducing the 3,4,5-trimethoxycinnamoyl moiety into a wide range of molecules. For instance, the reaction with various substituted phenols can yield a library of cinnamate esters with diverse electronic and steric properties.

One notable application of this reactivity is in the synthesis of natural product analogs. For example, the esterification of 3,4,5-Trimethoxycinnamyl chloride with appropriate alcohol precursors is a key step in the synthesis of compounds with potential biological activities. cmu.ac.thnih.gov The choice of alcohol and reaction conditions can be tailored to achieve the desired ester in good yield. A common method for synthesizing 3,4,5-Trimethoxycinnamyl chloride itself involves the reaction of 3,4,5-trimethoxycinnamic acid with thionyl chloride. prepchem.com

| Reactant 1 | Reactant 2 | Product |

| 3,4,5-Trimethoxycinnamyl chloride | Alcohol | 3,4,5-Trimethoxycinnamate ester |

| 3,4,5-Trimethoxycinnamic acid | Thionyl chloride | 3,4,5-Trimethoxycinnamyl chloride |

Amidation Reactions for Varied Acrylamide (B121943) Scaffolds

Similar to esterification, 3,4,5-Trimethoxycinnamyl chloride readily undergoes amidation reactions with primary and secondary amines to produce a diverse range of acrylamide scaffolds. ontosight.aiorientjchem.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amides are often stable, crystalline solids, which facilitates their purification.

The synthesis of N-substituted-3,4,5-trimethoxycinnamoyl anthranilates and their corresponding acids has been achieved through the condensation of 3,4,5-trimethoxycinnamoyl chloride with substituted methyl anthranilates. orientjchem.org This highlights the utility of the acyl chloride in creating complex amide structures. Furthermore, the coupling of 3,4,5-trimethoxycinnamic acid with various amines, often after conversion to the acyl chloride, has been employed to synthesize a series of 3,4,5-trimethoxyphenyl acrylamides. tandfonline.com These reactions often utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation. tandfonline.com

| Reactant 1 | Reactant 2 | Product |

| 3,4,5-Trimethoxycinnamyl chloride | Primary or Secondary Amine | N-substituted-3,4,5-trimethoxyacrylamide |

| 3,4,5-Trimethoxycinnamyl chloride | Substituted Methyl Anthranilate | N-substituted-3,4,5-trimethoxycinnamoyl anthranilate |

Formation of Complex Organic Frameworks

The reactivity of 3,4,5-Trimethoxycinnamyl chloride extends beyond simple substitution reactions, enabling its use as a strategic component in the assembly of more elaborate molecular architectures.

Strategic Intermediate in Natural Product Total Synthesis

The 3,4,5-trimethoxyphenyl motif is a common structural feature in a variety of biologically active natural products. nih.gov Consequently, 3,4,5-Trimethoxycinnamyl chloride serves as a valuable intermediate in the total synthesis of these complex molecules. ontosight.aicmu.ac.th Its ability to introduce this key structural unit through reliable esterification and amidation reactions makes it an important tool for synthetic chemists. nih.gov For example, derivatives of 3,4,5-trimethoxycinnamic acid, which can be accessed from the corresponding acyl chloride, are precursors to compounds with potential antitumor and anti-inflammatory activities. nih.gov

Precursor for Synthetic Analogs with 3,4,5-Trimethoxyphenyl Moieties

The facile derivatization of 3,4,5-Trimethoxycinnamyl chloride allows for the systematic synthesis of libraries of analogs containing the 3,4,5-trimethoxyphenyl group. ontosight.aiorientjchem.org By varying the nucleophile used in the substitution reaction, chemists can explore the structure-activity relationships of these compounds. This approach has been used to develop novel compounds with potential therapeutic applications. For instance, a series of 3,4,5-trimethoxycinnamic acid derivatives have been synthesized and evaluated for their potential as antinarcotic agents. nih.gov The synthesis of these derivatives often involves the initial formation of the acyl chloride from the corresponding carboxylic acid. tandfonline.comresearchgate.net

Contribution to the Construction of Polycyclic Systems

While direct involvement of 3,4,5-Trimethoxycinnamyl chloride in the formation of polycyclic systems is less commonly reported, its derivatives can be key precursors in such constructions. For example, cinnamyl cinnamate esters, which can be synthesized from cinnamoyl chlorides, can undergo intramolecular Diels-Alder reactions to form complex polycyclic lignan (B3055560) structures. cmu.ac.th This highlights the potential for derivatives of 3,4,5-Trimethoxycinnamyl chloride to participate in cycloaddition reactions, leading to the construction of intricate polycyclic frameworks.

Advanced Applications in Chemical Synthesis

Role in Combinatorial Library Synthesis

Based on available scientific literature, the direct application of 3,4,5-Trimethoxy-cinnamyl chloride in the high-throughput synthesis of combinatorial libraries is not extensively documented. Combinatorial chemistry typically requires reaction sequences amenable to parallel synthesis, and while the reactivity of acyl chlorides is suitable for this, the specific use of this compound for generating large, diverse libraries has not been a primary focus in the reviewed research.

Integration into Multi-Step Organic Transformations

The principal application of this compound in advanced synthesis is its role as a key intermediate in multi-step organic transformations. ontosight.ai It serves as a precursor for introducing the 3,4,5-trimethoxycinnamoyl group into a variety of molecular scaffolds, primarily through acylation reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.

This compound is synthesized from 3,4,5-trimethoxycinnamic acid by reacting it with a chlorinating agent, such as thionyl chloride. prepchem.com The resulting acyl chloride is highly reactive and not typically isolated in a pure, stable form for long-term storage; instead, it is often generated and used immediately in situ or purified for prompt use in a subsequent step. prepchem.com

A notable example of its integration into a multi-step synthesis is the creation of N-acyl piperidine (B6355638) derivatives. In one such synthesis, this compound was reacted with 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine in the presence of a base, triethylamine (B128534), to yield the corresponding amide. prepchem.com This transformation highlights the compound's utility in covalently modifying complex amine-containing molecules.

Another documented use involves the condensation of this compound with substituted methyl anthranilates. orientjchem.org This reaction, conducted in the presence of triethylamine and ethylene (B1197577) dichloride, produces N-3,4,5-trimethoxycinnamoyl anthranilates, which can be further hydrolyzed to their corresponding carboxylic acids. orientjchem.org These derivatives have been investigated for potential biological activities. orientjchem.org

Table 1: Example of a Multi-Step Transformation Involving this compound prepchem.com

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1: Synthesis of Acyl Chloride | 3,4,5-trimethoxycinnamic acid | Thionyl chloride | This compound |

| 2: Amide Formation | this compound, 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine | Triethylamine, Methylene (B1212753) chloride | 4-(5H-dibenzo-[a,d]cyclohepten-5-yl) 1-(3,4,5-trimethoxyphenyl)prop-2-enoyl)piperidine |

Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise arrangement of atoms within the 3,4,5-Trimethoxy-cinnamyl chloride molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of a related compound, 3,4,5-trimethoxybenzoyl chloride, provides insight into the expected signals for the aromatic and methoxy (B1213986) protons in this compound. sigmaaldrich.com The aromatic protons would likely appear as a singlet due to their symmetrical environment, and the methoxy protons would also present as a singlet, but at a different chemical shift. For comparison, in other complex molecules, aromatic protons can be observed at various chemical shifts, such as δ 7.35 (d, J = 8.8 Hz, 2H) and 6.87 (d, J = 8.8 Hz, 2H). rsc.org Methoxy groups typically appear as sharp singlets, for instance at δ 3.79 (s, 3H). rsc.org The vinylic protons of the cinnamyl group would exhibit characteristic splitting patterns (doublets or multiplets) at specific chemical shifts, indicating their relative positions and coupling with adjacent protons. The methylene (B1212753) protons adjacent to the chlorine atom would also have a distinct chemical shift. It is important to note that the exact chemical shifts and coupling constants are dependent on the solvent used and the specific instrumentation. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the vinylic carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methoxy carbons. As a reference, the ¹³C NMR spectrum of a similar structure, 3,4,5-trimethoxybenzoyl chloride, shows characteristic peaks for the carbonyl and aromatic carbons. sigmaaldrich.com In more complex structures, carbon signals can be found at a wide range of chemical shifts, for example: δ 173.3, 164.5, 159.7, 143.2, 129.8, 127.1, 114.2, 59.6, 55.3, 47.7, 33.1, 25.8, 25.5. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Cinnamyl and Trimethoxy Structures

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | 7.26 | d, J = 8.8 Hz | Aromatic CH | rsc.org |

| ¹H | 6.87 | d, J = 8.8 Hz | Aromatic CH | rsc.org |

| ¹H | 5.27 | s | Benzylic CH₂ | rsc.org |

| ¹H | 3.79 | s | Methoxy OCH₃ | rsc.org |

| ¹³C | 159.7 | - | Aromatic C-O | rsc.org |

| ¹³C | 129.6 | - | Aromatic CH | rsc.org |

| ¹³C | 114.1 | - | Aromatic CH | rsc.org |

| ¹³C | 55.2 | - | Methoxy OCH₃ | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C bond of the alkene group, the C=O stretching of the acyl chloride, the C-O stretching of the methoxy groups, and the C-H bonds of the aromatic ring and the alkyl chain. docbrown.info The presence of the chlorine atom would also influence the fingerprint region of the spectrum. The typical region for C=O stretching in acyl chlorides is around 1750-1815 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. docbrown.info

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of this compound, which allows for the calculation of its elemental composition. This is a critical step in confirming the identity of the compound. For instance, HRMS analysis of a related compound provided a found mass of 361.1150 ([M+H]⁺), which was very close to the calculated mass of 361.1151 for its molecular formula. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing complex mixtures and for confirming the identity of a target compound in a sample. ekb.eg In the context of this compound, LC-MS can be used to separate it from any starting materials, byproducts, or degradation products. The mass spectrometer then provides the molecular weight of the eluted compound, confirming its identity. The use of tandem mass spectrometry (MS/MS) can further enhance structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. lcms.cz

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from other substances and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of compounds in a mixture. researchgate.net A suitable HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that provides good resolution between the target compound and any impurities. researchgate.net The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures the reliability of the results for specificity, linearity, accuracy, and precision. ijrpc.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for monitoring the progress of a reaction that synthesizes this compound or for a quick assessment of its purity. By spotting a solution of the compound on a TLC plate and developing it with a suitable solvent system, the presence of impurities can be visualized as separate spots.

Column Chromatography and Flash Chromatography

Column chromatography, particularly its faster variant, flash chromatography, is a fundamental purification technique used in the synthesis of cinnamyl chloride derivatives. rsc.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while being moved through the column by a liquid mobile phase. rsc.orgresearchgate.net

In synthetic procedures, flash chromatography is frequently employed to purify crude product residues. rsc.org The choice of mobile phase, or eluent, is critical for achieving effective separation. Common solvent systems consist of a mixture of a non-polar solvent like petroleum ether (PE) or n-hexane and a more polar solvent such as ethyl acetate (B1210297) (EA) or acetone. rsc.orgrsc.org The ratio of these solvents is adjusted to control the elution speed of the target compound. For instance, a residue containing a related compound was purified using a petroleum ether to ethyl acetate ratio of 5:1 (PE:EA 5:1). rsc.org In other purifications, ratios of 8:1 (PE:EA) and even 1:10 (ethyl acetate:n-hexane) have been utilized to isolate specific compounds. rsc.orgrsc.org

The progress of the separation is often monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). rsc.org

Table 1: Examples of Solvent Systems in Flash and Column Chromatography

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Ratio | Reference |

|---|---|---|---|---|

| Cinnamyl derivative intermediate | Silica Gel | Petroleum Ether : Ethyl Acetate | 5:1 | rsc.org |

| Cinnamyl derivative intermediate | Silica Gel | Petroleum Ether : Ethyl Acetate | 8:1 | rsc.org |

| Heterocyclic cinnamyl derivative | Silica Gel | Acetone : n-hexane | 1:15 | rsc.org |

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification and quantification of compounds. For molecules structurally similar to this compound, such as 3,4,5-Trimethoxybenzoyl chloride, reverse-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. A common column choice is a C18 or a specialized reverse-phase column like Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.comsielc.comnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid like phosphoric acid or formic acid added to improve peak shape and resolution. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com

HPLC is also crucial for determining the stereochemical purity of chiral cinnamyl derivatives. Chiral HPLC, using columns like the Daicel Chiralpak AD-H, can separate and quantify enantiomers, which is essential in asymmetric synthesis. rsc.org

Table 2: HPLC Method Parameters for Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com, sielc.com |

| Column | Newcrom R1, C18 | sielc.com, sielc.com, nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com, sielc.com |

| Application | Purity analysis, isolation of impurities, pharmacokinetic studies | sielc.com, sielc.com |

Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions involving this compound and its precursors. rsc.orgnih.gov Its speed, simplicity, and low cost make it ideal for quickly assessing whether reactants have been consumed and products have been formed. hbcsci.com

TLC is performed on plates coated with a thin layer of an adsorbent material, most commonly silica gel. nih.govnih.gov A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a shallow pool of a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. hbcsci.com

For cinnamyl derivatives, solvent systems like petroleum ether:ethyl acetate (PE:EA) are often used. rsc.org After development, the separated spots are visualized. Since many cinnamyl derivatives contain chromophores, they can often be seen under UV light (254 nm or 365 nm). rsc.orgnih.gov Alternatively, chemical stains such as phosphomolybdic acid or potassium permanganate (B83412) (KMnO₄) can be used to visualize the spots. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds. For an unstable intermediate related to this compound, an Rf value of 0.40 was recorded using a PE:EA (2:1) solvent system. rsc.org

Table 3: Thin-Layer Chromatography (TLC) Applications and Parameters

| Application | Stationary Phase | Mobile Phase Example | Visualization | Key Parameter | Reference |

|---|---|---|---|---|---|

| Reaction Monitoring | Silica Gel G F254 | Petroleum Ether : Ethyl Acetate (2:1) | UV Light (254/365 nm), Staining (KMnO₄, Phosphomolybdic acid) | Rf Value (e.g., 0.40) | rsc.org, nih.gov, rsc.org, hbcsci.com |

| Preparative TLC | Silica Gel 60 F254 | Ethyl Acetate / Petroleum Ether (4:1) | UV Light | - | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Mechanics and Dynamics Simulations in Derivative Studies

Molecular mechanics (MM) force fields are instrumental in studying the conformational flexibility of molecules, which is crucial in computational structure-based drug discovery. nih.gov These methods could be employed to explore the conformational landscape of 3,4,5-Trimethoxy-cinnamyl chloride and its derivatives. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide insights into the dynamic behavior of these molecules. scienceopen.com For instance, in a study of cinnamoyl derivatives as p300 histone acetyltransferase inhibitors, induced-fit docking and molecular-dynamics simulations were used to understand the interactions between the inhibitors and the enzyme. nih.gov

Table 1: Potential Applications of Molecular Mechanics and Dynamics Simulations for this compound Derivatives

| Simulation Technique | Potential Application | Information Gained |

| Molecular Mechanics (MM) | Conformational analysis | Identification of stable conformers and their relative energies. |

| Molecular Dynamics (MD) | Simulation of molecular motion | Understanding of flexibility, interaction with solvents, and binding dynamics to biological targets. |

| Induced-Fit Docking | Study of protein-ligand interactions | Prediction of binding modes and affinities to target proteins. |

Quantum Chemical Calculations on Reactivity and Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.com These calculations can provide valuable information on reaction mechanisms, transition states, and various reactivity descriptors. scienceopen.com For example, DFT can be used to calculate group electronegativity and softness values to understand how a solvent might affect reactivity. mdpi.com The Artificial Force Induced Reaction (AFIR) method is an example of an automated approach for exploring reaction paths without prior knowledge of the transition states. scienceopen.com

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Parameter | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and the ability of the molecule to undergo electronic transitions. dntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting regions of reactivity. dntb.gov.ua |

| Reaction and Activation Energies | Provides insights into the thermodynamics and kinetics of chemical reactions. nih.gov |

| NMR Chemical Shifts | Aids in the structural elucidation and characterization of molecules. nih.gov |

In Silico Design of Novel Transformations

In silico methods play a crucial role in the design of novel chemical transformations and the prediction of new chemical reactions. scienceopen.com Automated reaction path search methods can systematically explore potential reaction pathways, leading to the discovery of new synthetic routes. scienceopen.com While no specific in silico design studies involving this compound have been reported, these computational approaches could be used to explore its potential reactivity and design new derivatives with desired properties.

Structure-Reactivity Relationship Modeling in Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. analis.com.my Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide insights into how steric and electrostatic fields of a molecule influence its activity. researchgate.netnih.gov Such models are valuable for predicting the activity of new compounds and guiding the synthesis of more potent derivatives. physchemres.org For a series of this compound derivatives, QSAR models could be developed to understand the structural requirements for a specific biological or chemical effect.

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, Partial charges | Describes the electronic properties of the molecule. |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule. |

| Topological | Connectivity indices | Encodes information about the molecular structure and branching. |

| Quantum Chemical | HOMO/LUMO energies | Provides insights into reactivity from a quantum mechanical perspective. |

Future Perspectives and Emerging Research Directions

Innovative Methodologies for 3,4,5-Trimethoxycinnamyl Chloride Production

The traditional synthesis of cinnamoyl chlorides, including 3,4,5-trimethoxycinnamyl chloride, typically involves the reaction of the corresponding carboxylic acid with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). libretexts.orgchemguide.co.uksavemyexams.com While effective, these methods often generate corrosive byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂), necessitating careful handling and purification steps. chemguide.co.uk

Future research is focused on developing more efficient, safer, and environmentally benign ("green") production methods.

Key Emerging Methodologies:

Novel Chlorinating Agents: Research into alternative chlorinating agents is a promising avenue. For instance, bis(trichloromethyl) carbonate (BTC), a solid phosgene (B1210022) equivalent, can activate carboxylic acids under milder conditions, often with cleaner reaction profiles and byproducts of only CO₂ and HCl. researchgate.net Another innovative approach involves using 3,3-dichlorocyclopropenes, which can rapidly convert carboxylic acids to acyl chlorides in the presence of a tertiary amine base. organic-chemistry.org

Catalytic and Green Approaches: The principles of green chemistry are increasingly being applied to acyl chloride synthesis. benthamdirect.com This includes the exploration of catalytic methods that reduce waste and the use of less hazardous solvents. Ultrasound-assisted synthesis represents one such green technique, which can accelerate reaction rates and improve yields in reactions involving cinnamoyl chlorides. researchgate.net

Enzymatic and Bio-inspired Synthesis: While direct enzymatic synthesis of acyl chlorides is challenging, biocatalysis offers potential for the green production of the precursor, 3,4,5-trimethoxycinnamic acid. Enzymes like those from the cinnamoyl-CoA reductase (CCR) family are involved in the biosynthesis of related natural products and could inspire chemo-enzymatic routes. pcbiochemres.comnih.gov

Alternative Starting Materials: An alternative to starting from the cinnamic acid is the direct conversion of cinnamyl alcohol using reagents like thionyl chloride. google.com Optimizing this route for the trimethoxy-substituted analogue could provide a more direct pathway, bypassing the acid oxidation state entirely.

| Method | Reagent(s) | Advantages | Challenges |

| Traditional | Thionyl chloride (SOCl₂), PCl₅, PCl₃ | High reactivity, well-established | Corrosive byproducts, harsh conditions |

| Phosgene Equivalent | Bis(trichloromethyl) carbonate (BTC) | Solid, safer handling than phosgene, cleaner reaction | Toxicity of potential phosgene byproduct |

| Novel Reagents | 3,3-Dichlorocyclopropenes | Rapid conversion, mild conditions | Reagent availability and cost |

| Green Chemistry | Ultrasound irradiation | Increased reaction speed, potentially higher yields | Scalability, specialized equipment |

| Alternative Precursor | Cinnamyl alcohol + SOCl₂ | Bypasses carboxylic acid step | Control of side reactions |

Discovery of Unprecedented Chemical Transformations

The primary utility of 3,4,5-trimethoxycinnamyl chloride has been as an acylating agent to form esters and amides via nucleophilic acyl substitution. savemyexams.com However, emerging research is exploring its participation in more complex and unprecedented chemical transformations, opening pathways to novel molecular scaffolds.

Carbon-Carbon Bond Formation: The Friedel-Crafts acylation of aromatic compounds using cinnamoyl chloride is a known method for synthesizing chalcones, which are precursors to various heterocyclic compounds. ekb.eg More advanced strategies involve photocatalysis, where visible light can be used to generate acyl radicals from acyl chlorides. researchgate.net These radicals can then participate in Giese-type addition reactions, forming new C-C bonds under mild conditions and expanding the synthetic utility of 3,4,5-trimethoxycinnamyl chloride beyond simple acylation.

Rearrangement Reactions: The Curtius rearrangement offers a powerful method for converting acyl chlorides into isocyanates. nih.govacs.orgnih.gov This transformation proceeds through an acyl azide (B81097) intermediate. The resulting isocyanate is a versatile building block for synthesizing a wide array of nitrogen-containing compounds, including ureas, carbamates, and amines, which are prevalent in bioactive molecules. Applying this to 3,4,5-trimethoxycinnamyl chloride could generate a new family of derivatives with potential pharmacological applications.

Catalytic Cross-Coupling: While less common for acyl chlorides than for aryl halides, advancements in catalysis could enable cross-coupling reactions. For example, copper-catalyzed borylation can convert acyl chlorides into acylborons, which are valuable synthetic intermediates. acs.org Developing similar methodologies for 3,4,5-trimethoxycinnamyl chloride would provide access to a new range of organoboron compounds.

| Transformation | Key Reagent/Condition | Product Class | Potential Application |

| Photocatalytic C-C Coupling | Visible light, photocatalyst | Acylated products (ketones) | Synthesis of complex natural product analogues |

| Curtius Rearrangement | Sodium azide, heat/light | Isocyanates, ureas, carbamates | Drug discovery, polymer precursors |

| Friedel-Crafts Acylation | Lewis acid (e.g., AlCl₃), arene | Chalcones | Synthesis of flavonoids and other heterocycles |

| Catalytic Borylation | Bis(pinacolato)diboron, Cu catalyst | Acylborons | Versatile intermediates for further functionalization |

Applications in Advanced Materials and Polymer Science

The unique structural features of 3,4,5-trimethoxycinnamyl chloride—a polymerizable cinnamoyl group and an electron-rich trimethoxyphenyl moiety—make it an intriguing candidate for the development of advanced materials and functional polymers.

Photo-crosslinkable Polymers: The cinnamoyl group is a well-known photo-crosslinkable moiety. koreascience.kr Upon exposure to UV light, the carbon-carbon double bond can undergo [2+2] cycloaddition, leading to the formation of a polymer network. Incorporating 3,4,5-trimethoxycinnamyl chloride as a monomer or as a pendant group on a polymer backbone could be used to create photosensitive polymers for applications in photolithography, photocurable coatings, and holographic data storage. koreascience.kr

Stimuli-Responsive Materials: The development of "smart" polymers that respond to external stimuli like pH, temperature, or light is a major goal in materials science. nih.govnih.govrsc.orgberkeley.edu The trimethoxyphenyl group can influence polymer solubility and conformation. It is conceivable that polymers derived from 3,4,5-trimethoxycinnamyl chloride could exhibit tunable responses, potentially for use in controlled drug delivery systems or smart coatings. youtube.com

Conducting and Electroactive Polymers: Conducting polymers are of great interest for applications in electronics, sensors, and batteries. researchgate.netnih.govresearchgate.net While the cinnamoyl backbone itself is not intrinsically conducting, the electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring could be exploited. By polymerizing 3,4,5-trimethoxycinnamyl chloride or its derivatives, it may be possible to create materials that, upon doping, exhibit electrical conductivity or interesting electrochromic (color-changing) properties.

Biodegradable Polymers: The ester and amide linkages that are readily formed from 3,4,5-trimethoxycinnamyl chloride are often susceptible to hydrolysis. This feature could be harnessed to design biodegradable polymers and materials for biomedical applications, such as temporary scaffolds in tissue engineering or as a matrix for drug delivery.

Synergistic Approaches with Flow Chemistry and Automation

The synthesis and derivatization of reactive compounds like acyl chlorides can be significantly enhanced through the use of modern technologies like flow chemistry and automation.

Enhanced Safety and Scalability: The synthesis of acyl chlorides often involves toxic and corrosive reagents. researchgate.net Continuous-flow reactors minimize the volume of hazardous material being reacted at any given moment, significantly improving the safety profile. nih.govacs.org This technology also allows for seamless scaling from laboratory research to industrial production without extensive redevelopment.

Rapid Derivatization and Optimization: Flow chemistry enables rapid and efficient reaction optimization. rsc.org The reaction of 3,4,5-trimethoxycinnamyl chloride with various nucleophiles (alcohols, amines) to create libraries of ester and amide derivatives can be automated. A flow system can quickly screen different reaction conditions (temperature, residence time, stoichiometry) to find the optimal parameters for each new derivative, accelerating the discovery of new bioactive compounds.

Multi-step Synthesis: Complex, multi-step syntheses can be telescoped into a single, continuous process. rsc.org For example, a flow system could be designed to first produce 3,4,5-trimethoxycinnamyl chloride from its acid, and then, in a subsequent reactor coil, react it with another reagent to form a more complex molecule without isolating the intermediate. nih.govrsc.org This approach was successfully used to perform Curtius rearrangements on acyl chlorides in a continuous flow manner, improving safety and control. acs.org This synergy between the reactive nature of 3,4,5-trimethoxycinnamyl chloride and the capabilities of automated flow systems promises to accelerate innovation in both medicinal chemistry and materials science.

Q & A

Q. What are the key synthetic routes for preparing 3,4,5-trimethoxy-cinnamyl chloride, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via esterification or acylation of its precursor, 3,4,5-trimethoxycinnamic acid. A common method involves reacting the acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions to form the acyl chloride. For example, in a protocol adapted from benzamide synthesis, stoichiometric ratios of 1:1.2 (acid:SOCl₂) and reflux at 70–80°C for 4–6 hours yield >90% product . Moisture must be strictly excluded to avoid hydrolysis. Alternative methods include using oxalyl chloride with catalytic DMF in dichloromethane at 0–25°C .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the cinnamyl chloride structure, with characteristic peaks for the α,β-unsaturated system (δ 6.3–7.5 ppm for vinyl protons) and methoxy groups (δ 3.7–3.9 ppm) .

- HPLC : Purity (>98%) is validated using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

- Melting Point : 60–63°C (lit. value) confirms crystallinity .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 60–63°C | |

| Solubility (MeOH) | 0.1 g/mL | |

| Boiling Point | 295.2°C at 760 mmHg | |

| LogP | 2.45 |

Q. How should researchers handle and store this compound to ensure stability?

Answer: This compound is moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in sealed, light-resistant containers. For short-term use, desiccants like molecular sieves can be added to the storage vial. Avoid aqueous solvents unless immediate reaction is intended. Decomposition products (e.g., hydrolyzed cinnamic acid) can be monitored via TLC (silica gel, hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How does the electronic nature of the 3,4,5-trimethoxy substituents influence reactivity in nucleophilic acyl substitution?

Answer: The electron-donating methoxy groups activate the aromatic ring, increasing the electrophilicity of the carbonyl carbon. However, steric hindrance from the three methoxy groups may slow reactions with bulky nucleophiles. For example, in amide coupling (e.g., with amines), yields drop from 93% to <70% when using sterically hindered secondary amines versus primary amines . Computational studies (DFT) suggest the meta-methoxy positions enhance resonance stabilization of the transition state .

Q. What strategies optimize the use of this compound in moisture-sensitive reactions (e.g., polymer functionalization)?

Answer:

- Solvent Selection : Use anhydrous aprotic solvents (e.g., THF, DCM) pre-dried over molecular sieves.

- In Situ Generation : React the chloride immediately after synthesis to minimize hydrolysis.

- Additives : Catalytic DMAP accelerates reactions, reducing exposure time to moisture .

- Workflow : Conduct reactions under Schlenk line or glovebox conditions for air-sensitive protocols .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies in solubility (e.g., methanol vs. DCM) may arise from variations in purity or crystalline form. Reproduce literature methods rigorously, and validate via:

Q. What are the applications of this compound in drug discovery and material science?

Answer:

- Medicinal Chemistry : Serves as a key intermediate for antitumor agents (e.g., COX-2 inhibitors) and neuroactive compounds. For example, it is used to synthesize N-substituted benzamides with IC₅₀ values <1 μM in cancer cell lines .

- Polymer Science : Functionalizes chitosan for drug delivery systems, enhancing hydrophobicity and thermal stability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.